molecular formula C16H21ClN2O4 B5954424 (3S,4S)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol

(3S,4S)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol

Cat. No.: B5954424
M. Wt: 340.80 g/mol
InChI Key: QVYTZXVQIUYMEI-KBPBESRZSA-N
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Description

(3S,4S)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol is a complex organic compound that features a pyrrolidine ring, a morpholine ring, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction.

    Attachment of the Benzodioxole Moiety: The benzodioxole moiety is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring.

    Reduction: Reduction reactions can occur at the pyrrolidine ring.

    Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products Formed

    Oxidation: Oxidized derivatives of the morpholine ring.

    Reduction: Reduced derivatives of the pyrrolidine ring.

    Substitution: Substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could interact with proteins, nucleic acids, and other biomolecules.

Medicine

In medicinal chemistry, (3S,4S)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol could be investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Properties

IUPAC Name

(3S,4S)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O4/c17-12-6-16-15(22-10-23-16)5-11(12)7-18-8-13(14(20)9-18)19-1-3-21-4-2-19/h5-6,13-14,20H,1-4,7-10H2/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVYTZXVQIUYMEI-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CN(CC2O)CC3=CC4=C(C=C3Cl)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1[C@H]2CN(C[C@@H]2O)CC3=CC4=C(C=C3Cl)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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